5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
Description
¹H NMR Predictions
- Pyridine protons : The H2 proton (para to bromine) appears as a singlet near δ 8.45 ppm due to deshielding by the electronegative bromine. H6 resonates as a doublet (J = 5.2 Hz) at δ 7.89 ppm, coupled to H5.
- Methylamino group : The –NHCH₃ proton appears as a broad singlet at δ 3.10 ppm, while the methyl group resonates at δ 2.45 ppm as a singlet.
- Diethyl groups : The N(CH₂CH₃)₂ methylene protons split into a quartet (δ 3.30 ppm, J = 7.0 Hz), and methyl protons appear as a triplet at δ 1.25 ppm.
¹³C NMR Predictions
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C3 (SO₂N) | 152.4 | Sulfonamide attachment |
| C5 (Br) | 128.9 | Bromine-substituted |
| C4 (NHCH₃) | 135.6 | Methylamino-substituted |
| N(CH₂CH₃)₂ | 42.1 | Methylene carbons |
| NHCH₃ | 30.8 | Methyl carbon |
Infrared (IR) and Raman Vibrational Spectroscopy
Key IR absorptions and their assignments include:
- S=O asymmetric stretch : 1345 cm⁻¹ and 1160 cm⁻¹ (doublet from sulfonamide)
- N–H stretch : 3320 cm⁻¹ (methylamino group)
- C–Br stretch : 560 cm⁻¹
- C–N stretch : 1240 cm⁻¹ (pyridine ring)
Raman spectroscopy highlights the symmetric S=O stretch at 1185 cm⁻¹ and ring breathing modes at 990 cm⁻¹. The absence of a peak near 1700 cm⁻¹ confirms the lack of carbonyl groups, consistent with the sulfonamide structure.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 322 (relative intensity 15%), corresponding to [M]⁺. Major fragmentation pathways include:
- Loss of bromine : m/z 242 ([M – Br]⁺, 100% intensity)
- Cleavage of diethylamine : m/z 210 ([M – N(CH₂CH₃)₂]⁺, 45%)
- Methyl group loss : m/z 307 ([M – CH₃]⁺, 20%)
A characteristic fragment at m/z 78 arises from the pyridinium ion, confirming the aromatic core.
Computational Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. The electrostatic potential map reveals negative charge localization on the sulfonamide oxygens (–0.45 e) and bromine atom (–0.32 e), while positive charge accumulates on the methylamino nitrogen (+0.28 e). Vibrational frequency calculations align with experimental IR data, with a mean absolute error of 12 cm⁻¹.
Properties
Molecular Formula |
C10H16BrN3O2S |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
KCQIUTSIBIQYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps:
N-Alkylation: The diethylamino group can be introduced through N-alkylation reactions using diethylamine and suitable alkylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position serves as a prime site for nucleophilic substitution and coupling reactions.
Nucleophilic Aromatic Substitution (NAS)
-
Conditions : Reactions typically occur under palladium catalysis with arylboronic acids.
-
Example : Suzuki-Miyaura cross-coupling replaces bromine with aryl groups, yielding 5-aryl derivatives. This method is efficient for diversifying the pyridine scaffold .
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) with K₃PO₄ as a base .
| Reaction Type | Reagents/Conditions | Product | Yield Range |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-pyridine sulfonamide | 60–85% |
Halogen Exchange
-
The bromine atom can be replaced with other halogens (e.g., iodine) via Finkelstein-type reactions under transition metal catalysis.
Sulfonamide Group Reactivity
The N,N-diethyl sulfonamide group participates in hydrogen bonding and acid-base reactions, influencing biological interactions.
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures.
-
Product : Cleavage of the sulfonamide bond generates pyridine-3-sulfonic acid and diethylamine.
Alkylation/Acylation
-
The sulfonamide nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides, though steric hindrance from the diethyl groups may limit reactivity.
Electrophilic Aromatic Substitution (EAS)
The methylamino group at the 4-position activates the pyridine ring toward EAS.
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Site Selectivity : Nitration occurs at the 2-position due to the directing effects of the methylamino group.
Sulfonation
-
Product : Introduces sulfonic acid groups at activated ring positions, enhancing water solubility.
Coordination Chemistry
The sulfonamide and methylamino groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Sulfonamide O, methylamino N | Antimicrobial agents |
| Pd(II) | Pyridine N, sulfonamide O | Cross-coupling catalysis |
Debromination
-
Conditions : H₂/Pd-C in ethanol.
-
Product : Yields N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, a versatile intermediate.
N-Methylamino Reduction
-
Catalyst : LiAlH₄ reduces the methylamino group to a primary amine, though competing side reactions may occur.
Heterocycle Functionalization
The pyridine ring undergoes cycloaddition reactions with dienophiles (e.g., alkynes) under thermal conditions to form polycyclic systems .
Stability Considerations
-
pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (Relative Rate) |
|---|---|---|
| C-Br (5-position) | Suzuki Coupling | High (1.0) |
| Sulfonamide N-H | Alkylation | Low (0.2) |
| Pyridine Ring | EAS (Nitration) | Moderate (0.6) |
This compound’s multifunctional design enables its use in synthesizing bioactive molecules, catalysts, and materials. Its bromine and sulfonamide groups are particularly valuable for modular derivatization in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
The compound has shown promise as a lead structure for developing new antimicrobial agents. Its sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Preliminary studies suggest that derivatives of this compound could exhibit potent antibacterial activity against resistant strains such as Klebsiella pneumoniae .
2. Anti-inflammatory Activity
Research indicates that compounds similar to 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide may possess anti-inflammatory properties. The presence of the methylamino group could enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
3. Drug Development and Optimization
The compound serves as a valuable intermediate in synthesizing more complex molecules with enhanced biological activity. Its structural features allow for modifications that can lead to improved pharmacokinetic properties and biological efficacy. For instance, studies have demonstrated that variations in substituents can significantly influence the compound's activity profile, suggesting avenues for drug optimization.
Synthesis and Structural Variations
1. Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of different aryl groups, leading to a library of derivatives that can be screened for biological activity .
2. Structural Variants and Their Applications
The following table summarizes some structural variants of the compound and their notable properties:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| This compound | Bromine at position 5 | Potential antibacterial and anti-inflammatory activity |
| N,N-Diethyl-4-(methylamino)pyridine-3-sulfonamide | Sulfonamide group | Antimicrobial activity |
| 4-Methyl-N,N-diethylpyridin-3-sulfonamide | Methyl substitution | Exhibits anti-inflammatory effects |
Case Studies
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of this compound against clinically isolated strains of Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL, indicating strong antibacterial potential against resistant strains .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, derivatives of this compound were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain modifications led to enhanced inhibition, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism by which 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom and amino groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Substituent Diversity: The target compound’s diethyl sulfonamide and methylamino groups distinguish it from analogs like the dipropyl sulfonamide in or the piperazinyl-linked derivative in .
- Electron-Withdrawing Effects : Bromine (common in all) and fluorine (in ) influence electronic properties, affecting reactivity and binding to biological targets.
- Biological Implications: The hydrazinyl group in could facilitate hydrogen bonding, whereas the methylamino group in the target compound might offer metabolic stability.
Biological Activity
5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.24 g/mol. Its structure features a bromine atom at the 5-position, diethyl groups at the N,N positions, a methylamino group at the 4-position, and a sulfonamide group at the 3-position of the pyridine ring. This unique combination of functional groups contributes to its biological reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Additionally, compounds with similar structures have been investigated for their potential as inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in critical signaling pathways related to cell growth and metabolism .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial activity, comparable to established antibiotics .
Anticancer Properties
In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . For instance, the compound has been shown to affect the expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PI3K activity |
Detailed Research Findings
- Antimicrobial Testing : A study evaluated the compound against several bacterial strains using the broth microdilution method. Results indicated that it effectively inhibited growth at concentrations as low as 32 µg/mL for certain strains, demonstrating its potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound significantly reduced cell viability with IC50 values ranging from 10 to 25 µM, indicating promising anticancer activity .
- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting an oxidative stress-mediated mechanism for its pro-apoptotic effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, and how can intermediates be purified?
- Methodological Answer : Synthesis often involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for pyridine core functionalization) and sulfonamide formation via nucleophilic substitution. For example, brominated pyridine intermediates (e.g., 3-bromo-4-methylpyridine) are synthesized under inert atmospheres (argon) at elevated temperatures (140°C) and purified via silica gel chromatography using gradients like ethyl acetate/hexane (50:50 v/v) . Post-reaction workup includes solvent removal under vacuum, filtration, and recrystallization. Yield optimization requires careful control of stoichiometry and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : Analyze and NMR for sulfonamide NH protons (δ ~10-12 ppm) and bromine-induced deshielding in pyridine rings. Bond angles and torsional parameters (e.g., C-S-N-C dihedral angles) confirm sulfonamide geometry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffers.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass ±2 ppm).
Q. How can researchers mitigate hazards during synthesis (e.g., handling brominated intermediates)?
- Methodological Answer : Follow protocols for toxic byproduct containment, such as using fume hoods for volatile brominated precursors (e.g., 3-bromopyridine). Quench reactive intermediates (e.g., Grignard reagents) with isopropanol/water mixtures. Waste disposal should comply with halogenated organic waste guidelines, as outlined in safety frameworks for pyridine derivatives .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers for sulfonamide formation. Reaction path searches (e.g., via the GRRM program) identify low-energy intermediates, reducing trial-and-error experimentation. Coupling computational results with robotic high-throughput screening (HTS) accelerates condition optimization (e.g., solvent polarity, catalyst loading) .
Q. How can statistical experimental design resolve contradictions in yield data across studies?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to isolate critical variables (e.g., temperature, reagent ratio). For example, a 3 factorial design evaluates the interaction between reaction time and catalyst concentration. ANOVA analysis identifies significant factors, while response surface methodology (RSM) predicts optimal conditions. This approach minimizes experimental runs by 30–50% compared to one-factor-at-a-time (OFAT) methods .
Q. What role do substituents (e.g., bromine, methylamino groups) play in modulating biological activity or reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilic aromatic substitution reactivity at the 5-position. Steric effects from diethyl groups (N,N-diethyl) influence hydrogen bonding with target proteins.
- Methylamino Group : Participates in intramolecular hydrogen bonding with sulfonamide oxygen, stabilizing the planar conformation (observed via X-ray crystallography in analogous sulfonamides) .
- Experimental Validation : Compare IC values of derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with activity.
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., de-brominated byproducts). Use kinetic modeling (Arrhenius equation) to predict shelf life. For light-sensitive intermediates, store in amber vials under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
